20-乙基前列腺素 F2α

描述

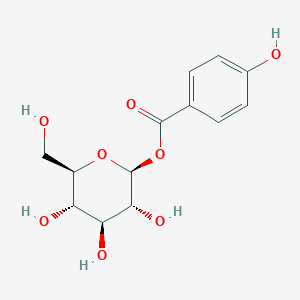

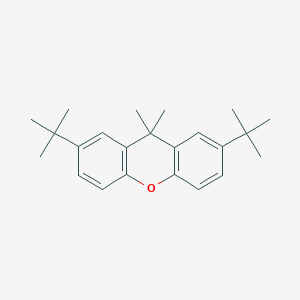

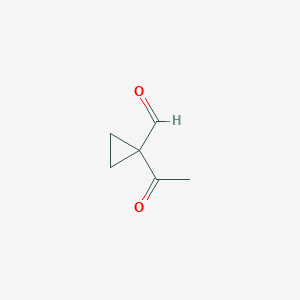

20-ethyl Prostaglandin F2alpha is an analog of Prostaglandin F2alpha (PGF2alpha) in which the ω-chain has been extended by the addition of two more methylene carbon atoms . It retains the natural 15 (S) allylic hydroxyl in the lower side chain, which may improve its potency as an intraocular hypotensive agent compared to unoprostone .

Synthesis Analysis

The synthesis of prostaglandins like 20-ethyl Prostaglandin F2alpha is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

The molecular formula of 20-ethyl Prostaglandin F2alpha is C22H38O5 . It has a double-bond stereo and 5 of 5 defined stereocenters . The systematic name is (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-1-decen-1-yl]cyclopentyl}-5-heptenoic acid .Chemical Reactions Analysis

The key transformations in the synthesis of 20-ethyl Prostaglandin F2alpha include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .Physical And Chemical Properties Analysis

The average mass of 20-ethyl Prostaglandin F2alpha is 382.534 Da and its monoisotopic mass is 382.271912 Da .科学研究应用

生殖研究中的应用

前列腺素 F2α,包括其类似物,已用于各种物种的生殖研究。例如,它被用于水牛(Bubalus bubalis)以同步发情。在这些试验中,前列腺素 F2α 被肌内注射,导致卵巢中有黄体的动物出现发情迹象 (Kumaratillake 等人,1977)。此外,其诱导黄体溶解(黄体降解)的功效已在实验动物和牛中得到证实,特别是当合成为天然前列腺素和前列腺素类似物的 15,15-乙烯缩酮时 (Skuballa 等人,1978)。

兽医应用

在兽医学中,前列腺素 F2α 及其类似物已在各种研究中得到应用。例如,探讨了其在比格犬中开发药理控制休克模型中的潜在用途。确定了比格犬前列腺素 F2α 的半数致死剂量,结果与休克综合征的诊断一致 (Sokolowski 和 Geng,1977)。此外,还研究了其对公猪精子质量的影响。将不同浓度的 PGF2α 添加到公猪精子中,评估了精子的活力、活动力、形态、凝集和渗透阻力在不同保存时间内的变化 (Yeste 等人,2008)。

内皮素-1 表达中的作用

一项关于调节牛黄体中内皮素-1 表达的研究表明,前列腺素 F2α 提高 ET-1 表达。通过证实向处于中期周期的母牛施用 PGF2α 会显着提高黄体 ET-1 表达,证实了表达的增加,这表明多种作用机制,包括对黄体内皮细胞的直接作用 (Girsh 等人,1996)。

对血小板粘附和 NO 效应的影响

研究了相关的化合物 F2-异前列腺素 8-表前列腺素 F2α 对血小板功能的影响。发现它增加了血小板粘附,并降低了 NO 的抗粘附和抗聚集作用。这表明 F2-异前列腺素可能通过诱导血小板活化和降低 NO 的抗血小板活性来参与氧化损伤 (Minuz 等人,1998)。

对家蚕碳水化合物代谢的影响

在昆虫学研究中,研究了前列腺素 F2α 对家蚕性腺中碳水化合物积累的影响。局部将 PGF2α 涂抹在家蚕幼虫上,导致幼虫和生殖器官重量增加,以及碳水化合物代谢发生变化 (Miao 和 Bharathi,2003)。

未来方向

The emerging role of Prostaglandin F2alpha (PGF2alpha) in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . The physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action offer opportunities for developing novel therapeutics for inflammatory disease, cancer, and hypertension .

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDVSOQSNGGUFY-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-ethyl Prostaglandin F2alpha | |

CAS RN |

36950-85-3 | |

| Record name | Prostaglandin-ici 74205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)

![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)